molecular formula C18H15NO5 B4559681 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE

Cat. No.: B4559681
M. Wt: 325.3 g/mol
InChI Key: HVURGXJLCPDJCM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Attachment of 1,3-benzodioxole groups: The 1,3-benzodioxole groups can be introduced via a nucleophilic substitution reaction using 1,3-benzodioxole derivatives and the propenamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzodioxole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole groups.

    Reduction: Amine derivatives of the propenamide backbone.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-BUTENAMIDE: Similar structure with a butenamide backbone.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENETHIOAMIDE: Contains a thioamide group instead of an amide.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of benzodioxole groups and propenamide backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-18(6-3-12-1-4-14-16(7-12)23-10-21-14)19-9-13-2-5-15-17(8-13)24-11-22-15/h1-8H,9-11H2,(H,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURGXJLCPDJCM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-PROPENAMIDE

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